Cas no 152441-81-1 (Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester)

Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester structure
152441-81-1 structure
Product Name:Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester
Numero CAS:152441-81-1
MF:C43H64O4
MW:644.965873718262
CID:169173
Update Time:2024-03-01

Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanedioic acid,1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl]ester
    • Petiolate
    • Propanedioic acid,bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl]ester (9CI)
    • Propanedioicacid,bis[(7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl)methyl]ester, [1S-[1a(1R*,4aR*,4bR*,7R*,10aR*),4ab,4bb,7b,10aa]]-
    • CID 102588699
    • Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester
    • Inchi: 1S/C43H64O4/c1-9-38(3)23-17-32-30(26-38)13-15-34-40(5,19-11-21-42(32,34)7)28-46-36(44)25-37(45)47-29-41(6)20-12-22-43(8)33-18-24-39(4,10-2)27-31(33)14-16-35(41)43/h9-10,13-14,32-35H,1-2,11-12,15-29H2,3-8H3/t32-,33-,34+,35+,38-,39-,40+,41+,42-,43-/m0/s1
    • Chiave InChI: LMGJXMFXAVSBGN-RPPVQHJVSA-N
    • Sorrisi: O(C(CC(=O)OC[C@@]1(C)CCC[C@@]2(C)[C@H]3CC[C@@](C=C)(C)CC3=CC[C@@H]21)=O)C[C@@]1(C)CCC[C@@]2(C)[C@H]3CC[C@@](C=C)(C)CC3=CC[C@@H]21

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 10
  • Complessità: 1240
  • Superficie polare topologica: 52.6

Proprietà sperimentali

  • Densità: 1.06±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 658.4±35.0 °C(Predicted)
  • pka: 11.57±0.46(Predicted)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd